molecular formula C13H13NO2S B2652425 Ethyl 2-benzylthiazole-4-carboxylate CAS No. 83553-49-5

Ethyl 2-benzylthiazole-4-carboxylate

Cat. No.: B2652425
CAS No.: 83553-49-5
M. Wt: 247.31
InChI Key: SJRIITISXFXAMS-UHFFFAOYSA-N
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Description

Ethyl 2-benzylthiazole-4-carboxylate is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are commonly found in various natural and synthetic compounds this compound is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-benzylthiazole-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea under mild reaction conditions. This one-pot synthesis method yields the desired product efficiently . Another method involves the reaction of ethyl bromopyruvate with thiourea in ethanol, followed by refluxing for 24 hours .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The one-pot synthesis method is preferred for its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzylthiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles.

Scientific Research Applications

Ethyl 2-benzylthiazole-4-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-benzylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring allows it to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in microbial growth, making it a potential antimicrobial agent . Additionally, its interaction with cellular pathways can result in anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Ethyl 2-benzylthiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

Uniqueness

What sets this compound apart from these compounds is its specific substitution pattern and the presence of the benzyl group, which can influence its biological activity and chemical reactivity. This unique structure allows it to interact with different molecular targets and exhibit a distinct range of biological activities.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse reactivity make it a valuable compound for research and industrial applications. Further studies are needed to fully explore its potential and develop new applications.

Properties

IUPAC Name

ethyl 2-benzyl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-2-16-13(15)11-9-17-12(14-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRIITISXFXAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

40 g of allyl bromopyruvate were progressively added to a mixture of 30.2 gof phenylthioacetamide, 120 ml of ethanol and 20 ml of pyridine and the mixture was refluxed for 16 hours. The mixture was evaporated to dryness under reduced pressure and the residue was added to a water-ether mixture.The mixture was stirred and the decanted aqueous phase was extracte with ether. The combined organic phases were evaporated to dryness and the residue was chromatographed over silica gel. Elution with a 7-3 hexane-ethyl acetate mixture yielded 22.5 g of ethyl 2-benzyl-thiazole-4-carboxylate melting at 78°-79° C.
Name
allyl bromopyruvate
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
30.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

40 g of ethyl bromopyruvate were progressively added to a mixture of 30.2 g of phenylthioacetamide, 120 ml of ethanol and 20 ml of pyridine and the mixture was refluxed for 16 hours. The mixture was evaporated to dryness under reduced pressure and the residue was added to a water-ether mixture. The mixture was stirred and the decanted aqueous phase was extracted with ether. The combined organic phases were evaporated to dryness and the residue was chromatographed over silica gel. Elution with a 7-3 hexane-ethyl acetate mixture yielded 22.5 g of ethyl 2-benzyl-thiazole-4-carboxylate melting at 78°-79° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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